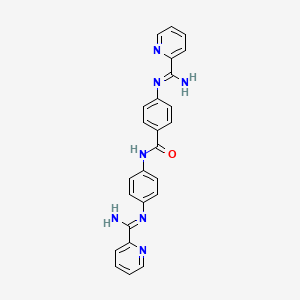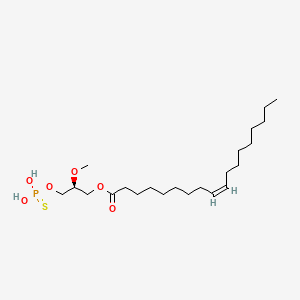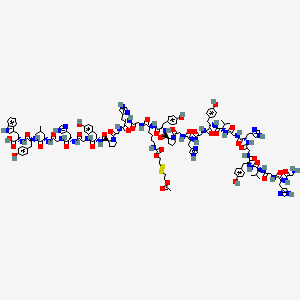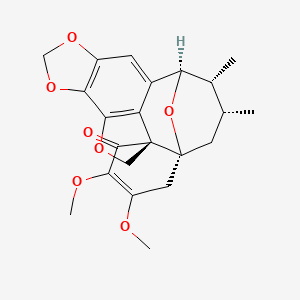
Antiparasitic agent-18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiparasitic agent-18 is a compound known for its potent and selective antiprotozoal activity. It effectively inhibits various protozoan parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani . This compound is primarily used in research settings to study its antiparasitic properties and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antiparasitic agent-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving selective reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. Given its primary use in research, large-scale production methods may not be as developed as those for commercially available drugs. The compound is typically produced in specialized laboratories with controlled conditions to ensure purity and efficacy .
化学反応の分析
Types of Reactions
Antiparasitic agent-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its antiparasitic activity.
Substitution: Substitution reactions can introduce different functional groups into the compound, affecting its properties and efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered antiparasitic activity, while substitution reactions can produce compounds with different functional groups that may enhance or reduce efficacy .
科学的研究の応用
Antiparasitic agent-18 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of antiparasitic compounds.
Biology: Investigated for its effects on protozoan parasites and potential mechanisms of action.
Medicine: Explored as a potential therapeutic agent for treating parasitic infections.
Industry: Utilized in the development of new antiparasitic drugs and formulations
作用機序
The mechanism of action of Antiparasitic agent-18 involves targeting specific molecular pathways in protozoan parasites. The compound interferes with essential biological processes, leading to the inhibition of parasite growth and survival. Key molecular targets include enzymes involved in energy production and cellular metabolism . By disrupting these pathways, this compound effectively eliminates the parasites.
類似化合物との比較
Similar Compounds
Imidazole Derivatives: Compounds containing imidazole rings have shown similar antiparasitic activity against protozoan parasites.
Benzofuran Derivatives: These compounds have also demonstrated antiparasitic properties and are being explored as potential therapeutic agents.
Uniqueness
Antiparasitic agent-18 stands out due to its potent and selective activity against a broad range of protozoan parasites. Its unique chemical structure and mechanism of action make it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C25H21N7O |
|---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
4-[[amino(pyridin-2-yl)methylidene]amino]-N-[4-[[amino(pyridin-2-yl)methylidene]amino]phenyl]benzamide |
InChI |
InChI=1S/C25H21N7O/c26-23(21-5-1-3-15-28-21)30-18-9-7-17(8-10-18)25(33)32-20-13-11-19(12-14-20)31-24(27)22-6-2-4-16-29-22/h1-16H,(H2,26,30)(H2,27,31)(H,32,33) |
InChIキー |
ZUYUSBWVNHNMIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C(=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=C(C4=CC=CC=N4)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3-[4-[(2R,3R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B12368773.png)








![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)

![[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12368830.png)

